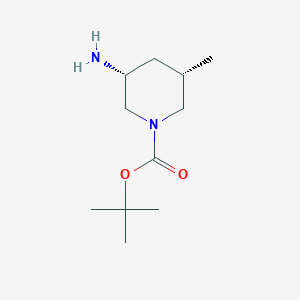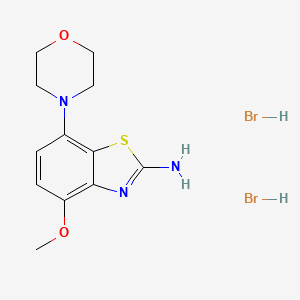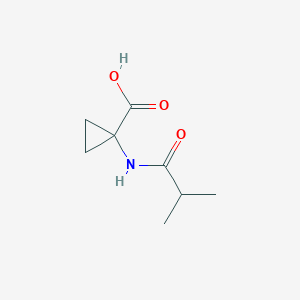![molecular formula C7H15N3 B3111861 1,4-Diazabicyclo[2.2.2]octan-2-ylmethanamine CAS No. 186348-51-6](/img/structure/B3111861.png)
1,4-Diazabicyclo[2.2.2]octan-2-ylmethanamine
Vue d'ensemble
Description
1,4-Diazabicyclo[2.2.2]octan-2-ylmethanamine is a colorless solid with the molecular weight of 141.22 . It is a highly nucleophilic tertiary amine base, which is used as a catalyst and reagent in polymerization and organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound is represented by the Inchi Code: 1S/C7H15N3/c8-5-7-6-9-1-3-10(7)4-2-9/h7H,1-6,8H2 . It is similar in structure to quinuclidine, but the latter has one of the nitrogen atoms replaced by a carbon atom .Chemical Reactions Analysis
This compound is known to react efficiently with a variety of nucleophiles in polyethyleneglycol (PEG) or diglyme at high temperatures to give piperazine products resulting from the nucleophilic ring-opening reaction .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It is soluble and hygroscopic in water . The compound is thermally stable up to approximately 486 K .Applications De Recherche Scientifique
Catalyst in Organic Synthesis 1,4-Diazabicyclo[2.2.2]octane (DABCO) is widely used in organic synthesis as an effective solid catalyst. It is valued for its eco-friendliness, high reactivity, easy handling, and non-toxic nature, resulting in excellent yields and selectivity in various organic transformations (Baghernejad, 2010).
Synthesis of Biologically Active Compounds DABCO-based ionic liquids have been utilized to promote the synthesis of biologically active compounds like tetrahydrobenzo[b]pyran and pyrano[2,3-d]pyrimidinone derivatives, which are significant in the pharmaceutical industry (Shirini, Langarudi & Daneshvar, 2017).
Ring-opening Reactions DABCO serves as a starting material for the synthesis of 1-alkyl-4-(2-phenoxyethyl)piperazines and related derivatives. Its quaternary ammonium salts react with various nucleophiles, facilitating the synthesis of piperazine products (Maraš, Polanc & Kočevar, 2012).
Ultrasound Accelerated Synthesis DABCO has been used to catalyze three-component condensation reactions under ultrasound irradiation conditions. This method rapidly yields pyrazolo[1,2-a][1,2,4]triazole-1,3-dione derivatives (Azarifar, Nejat-Yami & Zolfigol, 2013).
Selective Oxidation of Sulfides DABCO forms a bromine complex used for the selective oxidation of sulfides to sulfoxides. This reaction method has been shown to be effective for incorporating 18O into sulfoxides (Ōae, Ohnishi, Kozuka & Tagaki, 1966).
Efficient Reduction of Azides The (1,4-Diazabicyclo[2.2.2]octane)(tetrahydroborato)zinc complex has been used for the efficient reduction of various azides, yielding excellent results under room temperature or reflux conditions (Firouzabadi, Adibi & Zeynizadeh, 1998).
Alcohol Oxidation Bis(chlorine)-1,4-diazabicyclo[2.2.2]octane has been employed as an oxidant for alcohols under microwave irradiation, showing the potential for repeated use in oxidation reactions (Tajbakhsh & Habibzadeh, 2006).
Mécanisme D'action
Target of Action
1,4-Diazabicyclo[2.2.2]octan-2-ylmethanamine, also known as DABCO, is a highly nucleophilic tertiary amine base . It is used as a catalyst and reagent in polymerization and organic synthesis . The primary targets of DABCO are the reactants in these processes, where it acts as a nucleophilic catalyst.
Mode of Action
DABCO interacts with its targets by promoting a variety of coupling reactions . It is sufficiently basic to catalyze these reactions due to the high nucleophilicity of the amine centers, which are unhindered . This allows DABCO to effectively interact with its targets and facilitate the desired chemical reactions.
Biochemical Pathways
The specific biochemical pathways affected by DABCO depend on the particular reaction it is catalyzing. For example, DABCO is used in the formation of polyurethane from alcohol and isocyanate functionalized monomers and pre-polymers . In this process, DABCO catalyzes the reaction between the alcohol and isocyanate groups, leading to the formation of urethane linkages and the polymerization of the monomers.
Result of Action
The molecular and cellular effects of DABCO’s action are primarily related to its role as a catalyst in chemical reactions. By promoting these reactions, DABCO can facilitate the synthesis of a wide range of compounds, including polymers like polyurethane . This can have various effects at the molecular and cellular level, depending on the specific compounds being synthesized.
Action Environment
The action, efficacy, and stability of DABCO can be influenced by various environmental factors. For example, the rate and efficiency of the reactions it catalyzes can be affected by factors such as temperature, pH, and the presence of other substances that can interact with DABCO or the reactants. Furthermore, DABCO is soluble and hygroscopic, which means it can absorb moisture from the environment, potentially affecting its stability and reactivity .
Safety and Hazards
The compound is classified as harmful and has the signal word “Danger” associated with it . It has hazard statements H302, H314, H335, indicating that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin, eyes, or clothing, and ensuring adequate ventilation .
Propriétés
IUPAC Name |
1,4-diazabicyclo[2.2.2]octan-2-ylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3/c8-5-7-6-9-1-3-10(7)4-2-9/h7H,1-6,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFLLSEJNVPFMEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCN1CC2CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201244807 | |
| Record name | (-)-1,4-Diazabicyclo[2.2.2]octane-2-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201244807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
186348-44-7 | |
| Record name | (-)-1,4-Diazabicyclo[2.2.2]octane-2-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=186348-44-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (-)-1,4-Diazabicyclo[2.2.2]octane-2-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201244807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(2-Fluorobenzoyl)amino]benzoic acid](/img/structure/B3111789.png)






![(4aR,7aR)-tert-Butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate](/img/structure/B3111841.png)


![N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B3111856.png)

